molecular formula C6H8BrClN2 B028958 3-Bromophenylhydrazine hydrochloride CAS No. 27246-81-7

3-Bromophenylhydrazine hydrochloride

Cat. No. B028958
CAS RN: 27246-81-7
M. Wt: 223.5 g/mol
InChI Key: RPYIPFXHIKXRKS-UHFFFAOYSA-N
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Patent
US08163756B2

Procedure details

To a solution of 3-bromoaniline (17 g, 0.1 mol) in conc. HCl (200 mL) was added an aqueous solution (20 mL) of NaNO2 (7 g, 0.1 mol) at 0° C. and the resulting mixture was stirred for 1 h. A solution of SnCl2.2H2O (45 g, 0.2 mmol) in conc. HCl (500 mL) was then added at 0° C. The reaction solution was stirred for 2 h at RT. The precipitate was filtered and washed with EtOH and ether to yield (3-bromophenyl)hydrazine hydrochloride as a white solid, which was used for the next reaction without further purification
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[N:9]([O-])=O.[Na+].O.O.[Cl:15][Sn]Cl>Cl>[ClH:15].[Br:1][C:2]1[CH:3]=[C:4]([NH:5][NH2:9])[CH:6]=[CH:7][CH:8]=1 |f:1.2,3.4.5,7.8|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Name
Quantity
20 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
45 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
500 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction solution was stirred for 2 h at RT
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with EtOH and ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.BrC=1C=C(C=CC1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.